molecular formula C17H16ClN5O3S B2496787 ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate CAS No. 893919-97-6

ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate

Cat. No.: B2496787
CAS No.: 893919-97-6
M. Wt: 405.86
InChI Key: SMROVWNLHCVETG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a pyrazolo[3,4-d]pyrimidine core, along with a chlorophenyl group and a sulfanylacetamido moiety, contributes to its unique chemical properties and biological activities.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and derivatives with potential biological activities.

    Biology: The compound has shown promise in biological assays, including antimicrobial, antiviral, and anticancer activities.

    Medicine: Due to its potential therapeutic properties, it is being investigated as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Preparation Methods

The synthesis of ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 3-chlorophenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

    Introduction of the sulfanyl group: The resulting pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a thiol reagent, such as thiourea, to introduce the sulfanyl group.

    Acetamido group formation: The sulfanyl intermediate is further reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the acetamido group.

    Esterification: Finally, the compound is esterified with ethanol to yield the desired this compound.

Chemical Reactions Analysis

Ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Comparison with Similar Compounds

Ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: A core structure with diverse biological activities, including anticancer and anti-inflammatory properties.

    3-Chlorophenyl derivatives: Compounds containing the 3-chlorophenyl group are known for their enhanced binding affinity to specific receptors and enzymes.

    Sulfanylacetamido derivatives: These compounds exhibit unique chemical properties and biological activities due to the presence of the sulfanyl and acetamido groups.

The uniqueness of this compound lies in its combination of these functional groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3S/c1-2-26-15(25)8-19-14(24)9-27-17-13-7-22-23(16(13)20-10-21-17)12-5-3-4-11(18)6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMROVWNLHCVETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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